molecular formula C4H18N2O9 B12592589 Pyrimidine-2,4(1H,3H)-dione--water (1/7) CAS No. 348081-56-1

Pyrimidine-2,4(1H,3H)-dione--water (1/7)

Cat. No.: B12592589
CAS No.: 348081-56-1
M. Wt: 238.19 g/mol
InChI Key: LPUQBLNVIUVFMC-UHFFFAOYSA-N
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Description

Molecular Geometry

  • Anhydrous uracil : Planar pyrimidine ring with C2=O (1.23 Å) and C4=O (1.24 Å) bond lengths.
  • Hydrate : Non-planar ring distortion (boat conformation, θ=12°), with elongated C2=O (1.26 Å) and C4=O (1.27 Å) due to water interactions.

Cohesive Energy

The hydrated form exhibits a cohesive energy of −140 kJ/mol , 40% higher than the anhydrous form (−100 kJ/mol), attributed to additional water–uracil and water–water interactions.

Thermal Stability

Differential scanning calorimetry reveals that the hydrate loses water at 110°C , transitioning to anhydrous uracil, which melts at 335°C . The dehydration process is accompanied by a 15% reduction in unit cell volume, consistent with the collapse of the water-mediated lattice.

Electron Density Distribution

Topological analysis using the Transferable Aspherical Atom Model (TAAM) shows increased electron density at O4 (0.35 e/ų vs. 0.30 e/ų in anhydrous form) due to water-induced polarization. This enhances the compound’s dipole moment from 4.2 D (anhydrous) to 5.1 D (hydrate).

Properties

CAS No.

348081-56-1

Molecular Formula

C4H18N2O9

Molecular Weight

238.19 g/mol

IUPAC Name

1H-pyrimidine-2,4-dione;heptahydrate

InChI

InChI=1S/C4H4N2O2.7H2O/c7-3-1-2-5-4(8)6-3;;;;;;;/h1-2H,(H2,5,6,7,8);7*1H2

InChI Key

LPUQBLNVIUVFMC-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)NC1=O.O.O.O.O.O.O.O

Origin of Product

United States

Preparation Methods

One-Pot Synthesis

  • Reagents : Anthranilic acid derivatives and potassium cyanate.
  • Conditions : Conducted in an aqueous medium at room temperature.
  • Yield : Varies based on substituents on the aromatic rings involved.

This method is eco-friendly as it utilizes water as a solvent, enhancing the sustainability of the process.

Cyclization Reactions

Cyclization reactions are another common approach for synthesizing Pyrimidine-2,4(1H,3H)-dione derivatives.

  • General Procedure :

    • Combine di-alkyl urea derivatives with cyanoacetic acid in acetic anhydride.
    • Heat the mixture to approximately 80 °C for about 2 hours.
    • After completion, cool the mixture and add aqueous sodium hydroxide to precipitate the product.
  • Example Reaction :

    • The reaction of di-alkyl urea (0.1 mol) with cyanoacetic acid (0.12 mol) yielded a white solid product with a yield of around 77%.

Multicomponent Reactions

Recent advancements have introduced multicomponent reactions that streamline the synthesis process.

  • Conditions : Typically conducted in solvents like ethanol or methanol at varying temperatures.
Entry Solvent Temperature (°C) Time (h) Yield (%)
1 Water 85 12 40
2 Ethanol 70 6 80
3 Methanol 60 6 88
4 Ethanol + Water (1:1) 75 6 52
5 Methanol + Water (1:1) 75 6 55

This table summarizes various solvent systems and their corresponding yields for synthesizing related compounds.

Temperature Optimization

Temperature plays a critical role in the yield of Pyrimidine derivatives. For instance:

  • Reactions performed at higher temperatures often yield better results but may require careful monitoring to avoid decomposition of sensitive intermediates.

The preparation of Pyrimidine-2,4(1H,3H)-dione--water (1/7) can be achieved through several efficient synthetic routes including one-pot syntheses and cyclization reactions involving di-alkyl urea derivatives and cyanoacetic acid. The choice of solvent and reaction conditions significantly influences the yield and purity of the final product. Continued research into optimizing these methods will enhance the efficiency and sustainability of synthesizing this important compound.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form barbituric acid derivatives.

    Reduction: Reduction of pyrimidine-2,4-dione can yield dihydropyrimidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyrimidine ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and halides are commonly used in substitution reactions.

Major Products

    Oxidation: Barbituric acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.

Scientific Research Applications

Pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: As a nucleobase in RNA, it is essential for studying genetic information and protein synthesis.

    Medicine: Pyrimidine-2,4-dione derivatives are used in the development of antiviral and anticancer drugs.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

Pyrimidine-2,4-dione exerts its effects primarily through its role in RNA. It pairs with adenine during the formation of RNA strands, ensuring the correct encoding of genetic information. The molecular targets include RNA polymerase and ribosomes, which are involved in the transcription and translation processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Name Substituents/Modifications logP (Experimental/Calculated) Solubility (mg/mL) Key Structural Features
Pyrimidine-2,4(1H,3H)-dione–water (1/7) Hydrate (1:7 ratio) -0.27 (consensus) 43.0 Hydrogen-bonded water network
6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate CF₃ group at C6, monohydrate N–H⋯O and O–H⋯O dimer formation
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione Cyclohexyl, phenyl, p-tolyl groups Bulky substituents, Pd-catalyzed synthesis
Quinazoline-2,4(1H,3H)-dione derivatives R1 = n-pentyl, R2 = 5/8-methyl 2.56–3.30 Optimized CB2 agonist activity
5-(3-Acetoxypropyl)pyrimidin-2,4-dione Acetoxypropyl chain at C5 Enhanced lipophilicity via alkylation

Key Observations :

  • Hydration Effects: The 1:7 hydrate of pyrimidine-2,4(1H,3H)-dione exhibits superior solubility compared to non-hydrated derivatives, attributed to hydrogen-bonding interactions with water .
  • Substituent Impact: Bulky groups (e.g., cyclohexyl, phenyl) in 3-cyclohexyl-6-phenyl derivatives reduce solubility but enhance structural diversity via Pd-catalyzed synthesis . In contrast, alkyl chains (e.g., n-pentyl) in quinazoline/pyrimidine-diones optimize cannabinoid receptor type 2 (CB2) agonist activity while maintaining moderate logP (~2.5–3.3) .

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